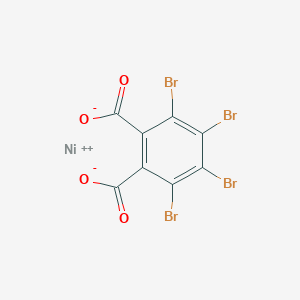

Nickel(II) tetrabromophthalate (1:1)

Descripción general

Descripción

Nickel(II) tetrabromophthalate (1:1) is a compound involving Nickel (Ni), a silver-white transition metal that occurs as cubic crystals . It’s hard, malleable, ductile, and has superior strength and corrosion resistance . The Nickel (II) ion forms many stable complexes as predicted by the Irving Williams series .

Synthesis Analysis

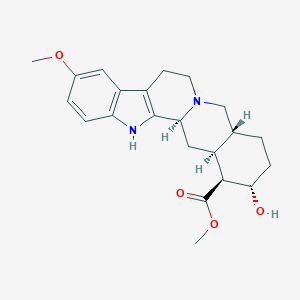

The synthesis of Nickel(II) complexes involves reactions with corresponding ligands . For instance, the octahedral nickel(II) complexes, [Ni(L)(tp)]·2H2O and [Ni(L)(isoph)2]·2H2O (L = 1,3,10,12,16,19-hexaazatetracyclo[17,3,1,112.16,04.9]tetracosane, tp2− = terephthalate, isoph2− = isophthalate) were obtained by the reaction of Ni(L)2·2H2O with corresponding ligands .Molecular Structure Analysis

The molecular structure of Nickel(II) complexes shows a distorted octahedral coordination geometry with two secondary and two tertiary amines of the macrocycle and two oxygen atoms of the tp2− ligand . This reveals a 1D coordination polymer .Chemical Reactions Analysis

Nickel reacts slowly with halogens, forming the corresponding dihalides . Nickel(II) can be oxidized to nickel(III) using Br2 under alkaline conditions .Physical And Chemical Properties Analysis

Nickel is a hard silver-white metal, which occurs as cubic crystals . It is malleable, ductile, and has superior strength and corrosion resistance . The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C . Five isotopes of nickel are known .Mecanismo De Acción

Nickel is a major carcinogen that is implicated in tumor development through occupational and environmental exposure . Although the exact molecular mechanisms of carcinogenesis by low-level nickel remain unclear, inhibition of DNA repair is frequently considered to be a critical mechanism of carcinogenesis .

Safety and Hazards

Nickel is classified as a Group I carcinogen by the International Agency for Research on Cancer (IARC) and therefore poses immense environmental concerns due to its substantial commercial usage . Nickel and some of its compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Direcciones Futuras

Nickel(II) complexes have shown promising anticancer properties in diverse cancer cell lines . Also, electrochemical oxidation of 5-hydroxymethylfurfural (HMF) is a promising synthetic route for 2,5-furandicarboxylic acid (FDCA) production . This underlines the great potential of Nickel(II) complexes in electrocatalysis .

Propiedades

IUPAC Name |

nickel(2+);3,4,5,6-tetrabromophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.Ni/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h(H,13,14)(H,15,16);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBCXSRMMRVGLI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13810-83-8 (Parent) | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60885072 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) tetrabromophthalate (1:1) | |

CAS RN |

18824-79-8 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.